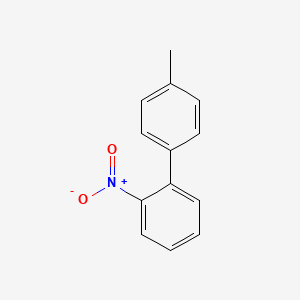

4'-Methyl-2-nitrobiphenyl

描述

属性

CAS 编号 |

70680-21-6 |

|---|---|

分子式 |

C13H11NO2 |

分子量 |

213.23 g/mol |

IUPAC 名称 |

1-(4-methylphenyl)-2-nitrobenzene |

InChI |

InChI=1S/C13H11NO2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3 |

InChI 键 |

XOFOCFDXWDCHJH-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4'-methyl-2-nitrobiphenyl with structurally related compounds, emphasizing substituent effects on physicochemical properties:

Key Findings and Trends

Impact of Substituents on Melting Points:

- Electron-withdrawing groups (e.g., nitro in VM-9) increase melting points (160–162°C) compared to derivatives with electron-donating groups (e.g., hydroxyl in VM-10: 138–140°C) .

- The trifluoromethyl group in VM-6 reduces symmetry and intermolecular interactions, resulting in a lower m.p. (127–129°C) .

Synthetic Yields:

- VM-9’s higher yield (71.08%) versus VM-6 (48.02%) suggests nitro groups stabilize intermediates in carboxamido formation .

- This compound’s 89% yield reflects the efficiency of Suzuki coupling, surpassing VM-10’s 55.15% yield from amidation .

Spectroscopic Signatures: Nitro Groups: VM-9’s IR shows a strong NO₃ peak at 1205 cm⁻¹, while VM-6’s trifluoromethyl group lacks such absorption . Hydrogen Bonding: VM-10’s hydroxyl group broadens the IR peak at 3253 cm⁻¹, absent in other compounds .

Applications and Reactivity: this compound’s nitro group facilitates reduction to amines, enabling carbazole synthesis (e.g., 4-methyl-9H-carbazole) .

准备方法

Standard Reaction Protocol

A representative procedure involves refluxing 2-nitrochlorobenzene (9.45 g) and 4-methylphenylboronic acid (10.3 g) in tetrahydrofuran (THF) with aqueous sodium hydroxide (9.6 g in 60 mL H₂O) under nitrogen. The addition of palladium(II) acetate (70 mg) and triphenylphosphine (370 mg) initiates coupling at 70°C for 8 hours. Post-reaction workup includes solvent removal, filtration through silica gel, and recrystallization to achieve 95% purity (GC) .

Key Variables:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 0.5–1.0 mol% Pd | ≥90% yield |

| Base | NaOH vs. Na₂CO₃ | NaOH improves rate |

| Solvent | THF or 1,2-dimethoxyethane | THF preferred |

The choice of base significantly affects reaction kinetics. Sodium hydroxide accelerates transmetalation compared to carbonate systems, reducing reaction times from 22 hours to 8 hours.

Copper/Palladium-Catalyzed Arylation

An alternative method employs bimetallic catalysts to couple potassium 2-nitrobenzoate with 4-methylbromobenzene in mesitylene at 175°C.

Reaction Mechanism

The process uses (1,10-phenanthroline)bis(triphenylphosphine)copper(I) nitrate (1.5 mol%) and palladium acetylacetonate (0.15 mol%) to facilitate C–C bond formation. After 16 hours, distillation under reduced pressure yields This compound with 99% purity .

Advantages:

-

High selectivity : Minimal byproducts due to stable mesitylene coordination.

-

Scalability : Demonstrated at 100 mmol scale without yield drop.

Silver-Promoted Ullmann Coupling

Regioselective synthesis is achieved via Ullmann coupling of 1-bromo-4-methyl-2-nitrobenzene with phenol derivatives in dimethyl sulfoxide (DMSO).

Optimization with Silver Additives

Adding silver acetate (1.4 mmol) to a mixture of 1-bromo-4-methyl-2-nitrobenzene (1.1 mmol) and phenol (1.4 mmol) in DMSO with potassium tert-butoxide (2.8 mmol) enhances yields to 71% . Heating at 110°C for 2 hours ensures complete conversion.

Critical Factors:

| Variable | Effect on Yield |

|---|---|

| Temperature | 110°C optimal |

| Additive | AgOAc improves rate |

| Solvent | DMSO enables polar intermediates |

Comparative Analysis of Methods

Yield and Purity

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4'-Methyl-2-nitrobiphenyl, and what critical parameters affect yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 2-nitrohalobenzene and 4-methylphenylboronic acid, with palladium catalysts (e.g., Pd(PPh₃)₄) in a base (e.g., Na₂CO₃) at 80–100°C . Nitration of preformed biphenyl derivatives using mixed HNO₃/H₂SO₄ under controlled temperature (0–5°C) is another route. Yield optimization requires inert atmospheres, stoichiometric control of boronic acid, and post-reaction purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and aromatic C-H stretches. Contradictions (e.g., unexpected peaks in NMR) are resolved by comparing synthetic intermediates or using 2D NMR techniques like COSY and HSQC .

Q. What purification methods are recommended for this compound, and how is purity assessed?

- Methodology : Recrystallization (using ethanol/water mixtures) or silica gel chromatography (hexane/ethyl acetate eluent) removes impurities. Purity is quantified via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, ensuring >95% purity .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodology : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in amber glass at 2–8°C to prevent nitro group degradation. Spills require neutralization with sodium bicarbonate and disposal per hazardous waste protocols .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

- Methodology : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates in Ullmann or Buchwald-Hartwig aminations. Reactivity is assessed via Hammett substituent constants (σₘ) and DFT calculations to predict regioselectivity .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

- Methodology : Degradation pathways (e.g., nitro reduction) are monitored via accelerated stability studies (40°C/75% RH for 6 months). Stabilizers like BHT (0.01% w/w) or argon-blanketed storage reduce radical-mediated decomposition. Purity is tracked via periodic GC-MS analysis .

Q. How can computational chemistry predict the electronic properties of this compound, and what experimental validations are necessary?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential maps (e.g., using Gaussian09). Experimental validation involves cyclic voltammetry for redox potentials and UV-Vis spectroscopy for absorption maxima .

Q. What are the challenges in synthesizing derivatives of this compound, and how can regioselectivity be controlled?

- Methodology : Bromination (NBS/benzoyl peroxide) or iodination (I₂/HNO₃) at the methyl-substituted ring requires steric/electronic modulation. Regioselectivity is controlled via directing groups (e.g., -OMe) or microwave-assisted synthesis to enhance para-selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。